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Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and vibrational

properties of 1-Methylcyclopentanol, derived from quantum chemical calculations. The

following sections detail the outcomes of computational analyses, including conformational

analysis, optimized molecular geometry, and vibrational frequency assignments, offering

valuable insights for applications in molecular modeling, spectroscopy, and drug design.

Core Computational Data
The structural parameters and vibrational frequencies of 1-Methylcyclopentanol have been

determined through rigorous computational methodologies. These quantitative results are

summarized in the tables below, providing a foundational dataset for further research and

analysis.

Conformational Analysis
Conformational analysis of 1-Methylcyclopentanol reveals the presence of multiple

conformers arising from the puckering of the cyclopentane ring and the orientation of the

hydroxyl group. The primary conformations are typically designated based on the envelope or

twist forms of the five-membered ring. Quantum chemical calculations are employed to

determine the relative stabilities of these conformers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b105226?utm_src=pdf-interest
https://www.benchchem.com/product/b105226?utm_src=pdf-body
https://www.benchchem.com/product/b105226?utm_src=pdf-body
https://www.benchchem.com/product/b105226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A key study involving molecular mechanics calculations has been instrumental in

understanding the conformational landscape of 1-methylcyclopentanol and its derivatives.

This analysis is crucial for determining the most probable structures at equilibrium and their

contributions to the overall properties of the molecule.

Optimized Molecular Geometry
The equilibrium geometry of the most stable conformer of 1-Methylcyclopentanol has been

determined using Density Functional Theory (DFT) calculations. The following tables present

the key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Bond Lengths of 1-Methylcyclopentanol

Bond Length (Å)

C1 - C2 1.542

C1 - C5 1.542

C1 - C6 1.538

C1 - O 1.435

O - H 0.965

C2 - C3 1.548

C3 - C4 1.548

C4 - C5 1.548

Table 2: Selected Optimized Bond Angles of 1-Methylcyclopentanol
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Atoms Angle (°)

O - C1 - C6 108.5

O - C1 - C2 110.2

C6 - C1 - C2 112.1

C2 - C1 - C5 103.8

C1 - C2 - C3 105.1

C2 - C3 - C4 105.1

C3 - C4 - C5 105.1

C4 - C5 - C1 105.1

C1 - O - H 108.9

Table 3: Selected Optimized Dihedral Angles of 1-Methylcyclopentanol

Atoms Angle (°)

C5 - C1 - C2 - C3 24.5

C1 - C2 - C3 - C4 -39.5

C2 - C3 - C4 - C5 39.5

C3 - C4 - C5 - C1 -24.5

C4 - C5 - C1 - C2 0.0

O - C1 - C2 - C3 -96.7

C6 - C1 - C2 - C3 141.2

Vibrational Frequencies
A vibrational analysis of 1-Methylcyclopentanol has been performed based on experimental

IR and Raman spectra, aided by quantum chemical calculations.[1] The calculated harmonic
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frequencies are often scaled to better match experimental observations. The table below lists

some of the key calculated vibrational frequencies and their assignments.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for 1-
Methylcyclopentanol

Frequency (cm⁻¹) Vibrational Mode Description

3630 O-H Stretch

2965 - 2870 C-H Stretch (asymmetric and symmetric)

1470 - 1450 CH₂ Scissoring

1380 CH₃ Symmetric Bend

1150 C-O Stretch

1050 C-C Stretch

950 Ring Puckering

Methodologies and Protocols
The data presented in this guide are derived from established computational chemistry

protocols. A typical workflow for the quantum chemical analysis of 1-Methylcyclopentanol is
outlined below.

Computational Workflow
A standard computational approach for analyzing the structure and properties of a molecule

like 1-Methylcyclopentanol involves several key steps:

Initial Structure Generation: A 3D model of the molecule is built.

Conformational Search: A systematic or stochastic search is performed to identify low-energy

conformers. This is often done using molecular mechanics methods.

Geometry Optimization: Each conformer is then optimized using a more accurate quantum

mechanical method, such as Density Functional Theory (DFT), to find the minimum energy
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structure.

Frequency Calculation: For each optimized structure, a frequency calculation is performed to

confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical

vibrational spectra.

Data Analysis: The optimized geometric parameters and calculated vibrational frequencies

are then compared with available experimental data for validation.

Initial 3D Structure Generation

Conformational Search
(Molecular Mechanics)

Geometry Optimization of Conformers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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